molecular formula C14H11BrO2 B022169 2-[(4-Bromobenzyl)oxy]benzaldehyde CAS No. 101046-14-4

2-[(4-Bromobenzyl)oxy]benzaldehyde

Cat. No.: B022169
CAS No.: 101046-14-4
M. Wt: 291.14 g/mol
InChI Key: JQBAWYNQHBJOPD-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11BrO2 It is characterized by the presence of a benzaldehyde group substituted with a 4-bromobenzyl ether moiety

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 2-[(4-Bromobenzyl)oxy]benzoic acid.

    Reduction: 2-[(4-Bromobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromobenzyl)oxy]benzaldehyde has several applications in scientific research:

Safety and Hazards

For safety, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)oxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or oxidation-reduction processes .

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Lacks the benzyl ether moiety, making it less versatile in certain synthetic applications.

    2-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the 4-bromobenzyl ether, leading to different reactivity and applications.

Uniqueness: 2-[(4-Bromobenzyl)oxy]benzaldehyde is unique due to the presence of both the aldehyde and 4-bromobenzyl ether groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBAWYNQHBJOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352777
Record name 2-[(4-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101046-14-4
Record name 2-[(4-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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